2-Bromo-3-methylbenzonitrile
Overview
Description
2-Bromo-3-methylbenzonitrile is a chemical compound that is part of the broader class of bromobenzonitriles. These compounds are characterized by a bromine atom and a nitrile group attached to a benzene ring. The specific structure and substituents on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of substituted bromobenzonitriles, including 2-Bromo-3-methylbenzonitrile, can be achieved through various methods. One approach involves the palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection/cyclization to produce substituted 3-aminoindazoles from 2-bromobenzonitriles . Another method utilizes a CuBr-catalyzed coupling/condensation cascade process with hydrazine carboxylic esters or N'-arylbenzohydrazides to assemble substituted 3-aminoindazoles . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a scalable synthesis method for producing 2-bromo-3-fluorobenzonitrile, which may be adapted for related compounds .
Molecular Structure Analysis
The molecular structure of bromobenzonitriles is crucial for their reactivity and properties. For instance, the structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen interactions within the crystal lattice . Similarly, spectroscopic and theoretical studies have been conducted on 4-Bromo-3-methylbenzonitrile to understand its electronic structure and vibrational properties .
Chemical Reactions Analysis
Bromobenzonitriles can undergo various chemical reactions, which are essential for their application in the synthesis of complex molecules. For example, the synthesis of a precursor for PET radioligand [18F]SP203 involved a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . The reactivity of bromobenzonitriles under different conditions, such as denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions, has also been studied, indicating their potential for biotransformation and degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitriles are influenced by their molecular structure. Spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to study these properties in compounds like 5-Bromo-2-methoxybenzonitrile, revealing insights into their bond lengths, angles, and potential for second harmonic generation, which is indicative of non-linear optical properties . The synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, showcases the practical aspects of these compounds, including their industrial applicability and the feasibility of their synthesis under mild conditions . Additionally, the selective ortho-bromination of aniline to produce various bromobenzene derivatives, including 2-bromobenzonitrile, highlights the versatility of these compounds in synthetic chemistry .
Scientific Research Applications
Spectroscopic Investigations
A study by Shajikumar and Raman (2018) explored the electronic structure, vibrational properties, and other characteristics of a similar compound, 4-Bromo-3-methylbenzonitrile, using Density Functional Theory (DFT) and spectroscopic methods. This research highlights the potential use of such compounds in understanding molecular properties and interactions (Shajikumar & Raman, 2018).
Synthesis Methods
Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the potential of halodeboronation in the synthesis of similar compounds. This study illustrates the methodologies for creating derivatives of 2-Bromo-3-methylbenzonitrile and their applications in chemical synthesis (Szumigala et al., 2004).
Nucleophilic Fluorination
Guo et al. (2008) investigated the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, using a microwave system. This study can provide insights into the chemical reactions and applications of 2-Bromo-3-methylbenzonitrile derivatives in nucleophilic fluorination processes (Guo et al., 2008).
Herbicide Resistance
Research by Stalker et al. (1988) focused on the use of a gene encoding a specific nitrilase that converts bromoxynil (a related compound) to its primary metabolite. This gene, when expressed in plants, conferred resistance to bromoxynil, indicating potential applications in developing herbicide-resistant crops (Stalker et al., 1988).
Thermochemistry
Zaitseva et al. (2015) studied the thermochemical properties of methylbenzonitriles, including 2-methylbenzonitrile. Understanding the thermochemical behavior of these compounds can provide valuable information for their application in various scientific and industrial processes (Zaitseva et al., 2015).
properties
IUPAC Name |
2-bromo-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZLKDKPMISMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573054 | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbenzonitrile | |
CAS RN |
263159-64-4 | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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